molecular formula C27H24N4O3S2 B11522812 5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11522812
M. Wt: 516.6 g/mol
InChI Key: QIAXTLOSSRRGFR-UHFFFAOYSA-N
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Description

5-CYANO-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl carbamoyl group, a thiophene ring, and a dihydropyridine core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a cyanoacetamide derivative and a thiophene-containing aldehyde can be catalyzed by a base to form the dihydropyridine core. Subsequent functionalization steps introduce the methoxyphenyl carbamoyl group and the sulfanyl moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the dihydropyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

5-CYANO-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-CYANO-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive properties.

    Nicardipine: A dihydropyridine used to treat high blood pressure and angina.

Uniqueness

5-CYANO-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the presence of a thiophene ring and a methoxyphenyl carbamoyl group. These structural elements may confer distinct biological activities and pharmacological properties compared to other dihydropyridines.

Properties

Molecular Formula

C27H24N4O3S2

Molecular Weight

516.6 g/mol

IUPAC Name

5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C27H24N4O3S2/c1-17-24(26(33)31-18-8-4-3-5-9-18)25(22-12-7-13-35-22)21(15-28)27(29-17)36-16-23(32)30-19-10-6-11-20(14-19)34-2/h3-14,25,29H,16H2,1-2H3,(H,30,32)(H,31,33)

InChI Key

QIAXTLOSSRRGFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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